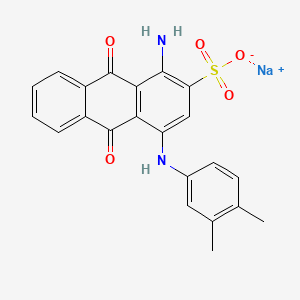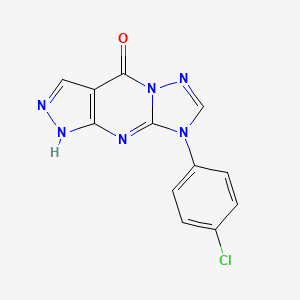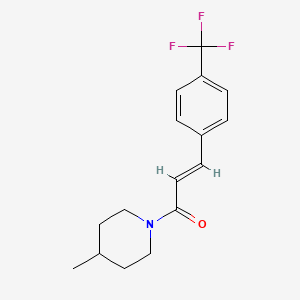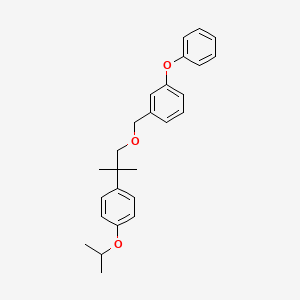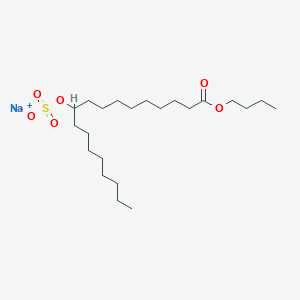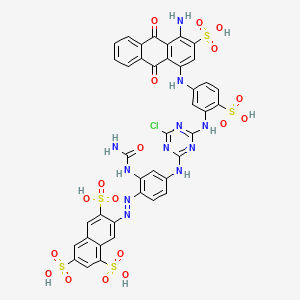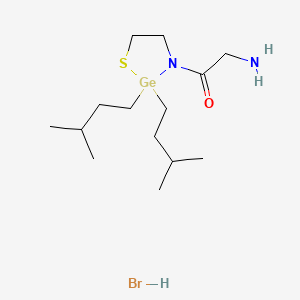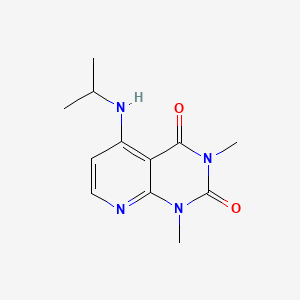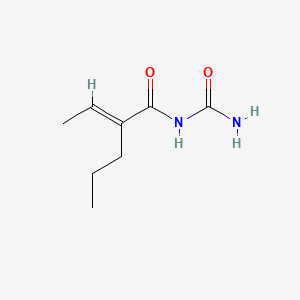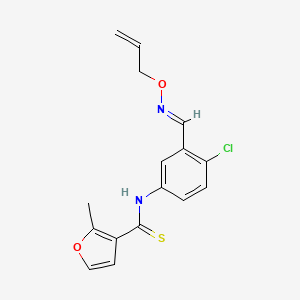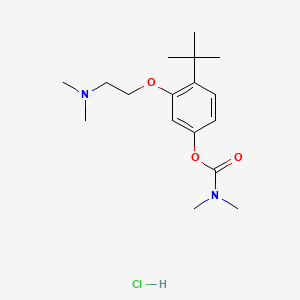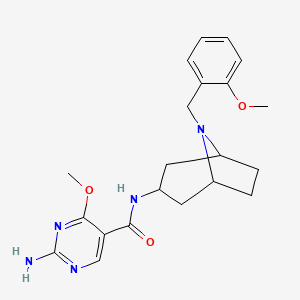
1,2,5,7-Tetrahydroxy-4-methyl-9,10-anthracenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5,7-Tetrahydroxy-4-methyl-9,10-anthracenedione, also known as erythrolaccin, is a compound with the molecular formula C15H10O6 and a molecular weight of 286.236 g/mol . This compound is characterized by its anthracenedione structure, which includes four hydroxyl groups and a methyl group. It is commonly used as a food additive and emulsifier .
Vorbereitungsmethoden
The synthesis of 1,2,5,7-Tetrahydroxy-4-methyl-9,10-anthracenedione typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone derivatives.
Methylation: The addition of a methyl group at the 4-position.
Reaction Conditions: These reactions are usually carried out under controlled temperature and pressure conditions, often in the presence of catalysts to enhance the reaction rate and yield.
Industrial production methods may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for higher efficiency and yield.
Analyse Chemischer Reaktionen
1,2,5,7-Tetrahydroxy-4-methyl-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,5,7-Tetrahydroxy-4-methyl-9,10-anthracenedione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its structural similarity to anthracycline antibiotics.
Industry: It is used as a dye intermediate and in the production of pigments.
Wirkmechanismus
The mechanism by which 1,2,5,7-Tetrahydroxy-4-methyl-9,10-anthracenedione exerts its effects involves its interaction with cellular components. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s molecular targets include enzymes and receptors involved in oxidative stress and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
1,2,5,7-Tetrahydroxy-4-methyl-9,10-anthracenedione can be compared with other anthracenedione derivatives, such as:
Mitoxantrone: An anthracenedione-derived chemotherapeutic agent used in cancer treatment.
Anthraquinone: A parent compound for many derivatives with diverse applications in dyes and pigments.
1,4-Dihydroxyanthraquinone: Another hydroxylated anthraquinone with similar chemical properties but different biological activities.
The uniqueness of this compound lies in its specific hydroxylation pattern and methyl group, which confer distinct chemical reactivity and biological properties.
Eigenschaften
CAS-Nummer |
793-94-2 |
|---|---|
Molekularformel |
C15H10O6 |
Molekulargewicht |
286.24 g/mol |
IUPAC-Name |
1,2,5,7-tetrahydroxy-4-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O6/c1-5-2-9(18)14(20)12-10(5)15(21)11-7(13(12)19)3-6(16)4-8(11)17/h2-4,16-18,20H,1H3 |
InChI-Schlüssel |
BLDJVHTUDLDCHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=C1C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


